molecular formula C19H21FN2O2 B2521196 4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379972-54-8

4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2521196
CAS No.: 2379972-54-8
M. Wt: 328.387
InChI Key: KVADVEXBYOUPIQ-UHFFFAOYSA-N
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Description

4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a methoxy group attached to a 2-methylpyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-fluorobenzoyl group may enhance its binding affinity and specificity. The methoxy and methylpyridine groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the 2-methylpyridine moiety differentiates it from other similar compounds, potentially offering unique pharmacological properties and applications .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-12-16(6-9-21-14)24-13-15-7-10-22(11-8-15)19(23)17-4-2-3-5-18(17)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVADVEXBYOUPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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